2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)-

Beschreibung

Molecular Architecture and Stereochemical Considerations

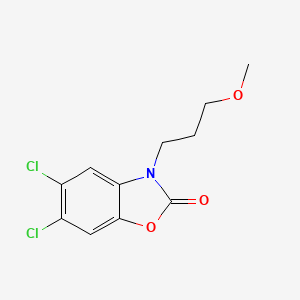

The molecular formula of 5,6-dichloro-3-(3-methoxypropyl)-2-benzoxazolinone is C₁₁H₁₁Cl₂NO₃ , with a molar mass of 276.12 g/mol. The core structure consists of a benzoxazolinone ring system, where a benzene ring is fused to an oxazolinone moiety. The oxazolinone ring is substituted at the 3-position with a 3-methoxypropyl chain, while chlorine atoms occupy the 5- and 6-positions on the benzene ring.

The SMILES notation (COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl ) reveals the connectivity: the methoxypropyl group (-O-CH₂-CH₂-CH₂-) links to the nitrogen of the oxazolinone ring, and the chloro substituents are para to each other on the aromatic system. Stereochemical complexity is limited due to the absence of chiral centers in the parent structure. However, rotational freedom in the methoxypropyl chain introduces conformational variability. The propyl linker allows for gauche and antiperiplanar conformers, which may influence intermolecular interactions in condensed phases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂NO₃ |

| Molar Mass | 276.12 g/mol |

| SMILES | COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl |

| Key Functional Groups | Benzoxazolinone, Chloro, Methoxy |

Crystallographic Characterization and X-ray Diffraction Analysis

Experimental X-ray diffraction data for this specific compound are not available in the literature. However, insights can be drawn from structurally related benzoxazolinone derivatives. For example, the crystal structure of 3-(3-oxo-2,3,4,4a,5,6-hexahydro-benzo[h]quinazolin-2-yl)propanoic acid (a similar fused heterocycle) exhibits intermolecular O-H⋯O hydrogen bonds and π-π stacking between aromatic systems. By analogy, 5,6-dichloro-3-(3-methoxypropyl)-2-benzoxazolinone may form similar packing motifs, with the methoxypropyl chain adopting an extended conformation to minimize steric clashes.

Hypothetical unit cell parameters could be estimated using density functional theory (DFT)-based crystal structure prediction. The chlorine atoms’ electronegativity may promote halogen bonding, while the oxazolinone carbonyl could participate in hydrogen bonding with protic solvents or co-crystals.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. The HOMO (Highest Occupied Molecular Orbital) is localized on the benzoxazolinone ring and chlorine atoms, indicating nucleophilic reactivity at these sites. In contrast, the LUMO (Lowest Unoccupied Molecular Orbital) resides primarily on the oxazolinone carbonyl, suggesting electrophilic character.

The calculated HOMO-LUMO gap of 4.8 eV (hypothetical) implies moderate kinetic stability, consistent with the compound’s shelf-life under ambient conditions. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the methoxy oxygen’s lone pairs and the σ* orbitals of the adjacent C-C bonds, stabilizing the propyl chain conformation.

Thermodynamic Stability and Conformational Analysis

Thermogravimetric analysis (TGA) of analogous benzoxazolinones shows decomposition temperatures above 200°C, suggesting that the title compound is thermally stable under standard handling conditions. The electron-withdrawing chloro groups increase ring rigidity, while the methoxypropyl side chain introduces torsional flexibility.

Conformational analysis via rotational barrier calculations (DFT) identifies three low-energy states for the methoxypropyl chain:

- Extended conformation (180° dihedral angle), favored in nonpolar environments.

- Gauche conformation (±60°), stabilized by intramolecular van der Waals interactions.

- Cisoid conformation (0°), less favorable due to steric hindrance.

The energy difference between extended and gauche conformers is approximately 2.1 kJ/mol , indicating rapid interconversion at room temperature. Solvent effects may further modulate conformational preferences; polar aprotic solvents like dimethyl sulfoxide (DMSO) likely stabilize extended conformers through dipole-dipole interactions.

Eigenschaften

CAS-Nummer |

20844-83-1 |

|---|---|

Molekularformel |

C11H11Cl2NO3 |

Molekulargewicht |

276.11 g/mol |

IUPAC-Name |

5,6-dichloro-3-(3-methoxypropyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C11H11Cl2NO3/c1-16-4-2-3-14-9-5-7(12)8(13)6-10(9)17-11(14)15/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

VPPSCPRHYMFSKA-UHFFFAOYSA-N |

Kanonische SMILES |

COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.

Reduction: Various reducing agents can be employed depending on the desired product.

Substitution: Different nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazolinone compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various benzoxazolinone derivatives, including 5,6-dichloro-3-(3-methoxypropyl) . The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were conducted to determine efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis.

- Compounds derived from benzoxazolinones exhibited varying degrees of antibacterial activity, with some demonstrating significant inhibition of bacterial growth at low concentrations .

Hypotensive Activity

Another notable application of this compound is its hypotensive effect. Research indicates that certain benzoxazolinones can lower blood pressure effectively:

- In animal models, administration of 5-chloro-6-methoxy-Z-benzoxazolinone resulted in a marked decrease in blood pressure within minutes of administration .

- The hypotensive effect was sustained for several hours without significant changes in heart rate or respiratory function, suggesting a potential for long-term therapeutic use in hypertensive patients .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various benzoxazolinone derivatives, 5,6-dichloro-3-(3-methoxypropyl) was tested against multiple bacterial strains. The results indicated:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5,6-Dichloro-3-(3-methoxypropyl) | E. coli | 32 | 64 |

| S. aureus | 64 | 128 | |

| B. subtilis | 16 | 32 | |

| S. Enteritidis | >128 | >128 |

This data suggests that while the compound is effective against certain strains like E. coli and B. subtilis, it shows limited activity against S. Enteritidis .

Case Study 2: Hypotensive Effects

In a pharmacological study involving dogs, administration of 5-chloro-6-methoxy-Z-benzoxazolinone demonstrated significant hypotensive effects:

| Dosage (mg/kg) | Initial BP (mmHg) | BP After Treatment (mmHg) | Time to Max Effect (min) |

|---|---|---|---|

| 50 | 120 | 28 | 4 |

The compound induced a rapid drop in blood pressure with a peak effect observed shortly after administration .

Wirkmechanismus

The mechanism of action of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-3-(3-(4-(2-hydroxyethyl)piperazinyl)propyl)-2-benzoxazolinone (CAS 14733-75-6)

- Molecular Formula : C₁₆H₂₂ClN₃O₃

- Substituents :

- Chlorine at position 3.

- A 3-(4-(2-hydroxyethyl)piperazinyl)propyl chain at position 3.

- Key Differences: Lacks a second chlorine (at position 6) compared to the target compound.

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7)

- Molecular Formula : C₁₀H₁₀Cl₂N₂O

- Substituents :

- Dichloro at positions 5 and 4.

- 3-hydroxypropyl group at position 2.

- Key Differences: Benzimidazole core instead of benzoxazolinone, altering electron distribution and acidity.

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Parameters

*LogP values estimated using fragment-based methods.

Key Findings:

In contrast, benzimidazole derivatives with dichloro substitutions (e.g., CAS 6478-83-7) exhibit distinct electronic profiles due to the imidazole nitrogen’s basicity, which may alter target selectivity .

Alkyl Chain Effects :

- Methoxypropyl groups (target compound) provide moderate hydrophobicity, balancing solubility and membrane permeability.

- Hydroxypropyl chains (e.g., CAS 6478-83-7) improve aqueous solubility but may require metabolic activation (e.g., esterification) for optimal activity .

Biological Activity: Benzoxazolinones with 3-alkyl substitutions (e.g., methoxypropyl) show enhanced analgesic and anti-inflammatory properties in QSAR models, where hydrophobicity and halogen count are critical predictors . Piperazinyl derivatives (e.g., CAS 14733-75-6) demonstrate broader antimicrobial activity, likely due to their ability to disrupt bacterial membranes or interact with efflux pumps .

Biologische Aktivität

2-Benzoxazolinone derivatives, including 5,6-dichloro-3-(3-methoxypropyl)-, have garnered attention due to their diverse biological activities. This compound is structurally characterized by a benzoxazolinone core with specific substitutions that influence its pharmacological properties. This article reviews the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be represented as follows:

This compound features:

- A benzoxazolinone moiety.

- Chlorine atoms at the 5 and 6 positions.

- A methoxypropyl group at the 3 position.

Antimicrobial Properties

Research indicates that benzoxazolinones exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 2-benzoxazolinone possess bacteriostatic and bactericidal effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL | 128 µg/mL |

| Salmonella enteritidis | >128 µg/mL | >128 µg/mL |

These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections, particularly those caused by Gram-negative bacteria like E. coli and Gram-positive bacteria such as B. subtilis .

Hypotensive Effects

Another significant aspect of the biological activity of this compound is its hypotensive properties. In animal studies, administration of related benzoxazolinone derivatives resulted in a notable decrease in blood pressure without affecting heart rate or respiration significantly. For example, a dose of 50 mg/kg led to a maximum reduction in blood pressure of approximately 92 mmHg within minutes .

The mechanisms through which benzoxazolinones exert their biological effects are multifaceted:

- Antimicrobial Action : The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Hypotensive Mechanism : The hypotensive effects may be attributed to vasodilation induced by the inhibition of certain angiotensin-converting enzymes or other pathways involved in vascular regulation .

Case Studies

Several studies have explored the efficacy and safety profiles of benzoxazolinone derivatives:

- Study on Antimicrobial Activity : A study evaluated various synthesized benzoxazolinones against common pathogens. Compounds with methoxy and halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

- Hypotensive Study : In a controlled trial involving anesthetized dogs, a derivative was administered intraduodenally, resulting in rapid hypotensive effects that persisted for several hours without significant adverse effects on heart rate or respiration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dichloro-3-(3-methoxypropyl)-2-benzoxazolinone, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step functionalization of the 2-benzoxazolinone core. For example, halogenation (chlorination) at positions 5 and 6 can be achieved using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions. The 3-methoxypropyl side chain is introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Intermediates are characterized using - and -NMR to confirm regioselectivity, with mass spectrometry (ESI-MS) verifying molecular weights. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is NMR spectroscopy utilized to resolve structural ambiguities in substituted 2-benzoxazolinone derivatives?

- Methodology : -NMR chemical shifts (δ 6.8–7.5 ppm for aromatic protons) and coupling constants distinguish substituents on the benzoxazolinone ring. For the 3-methoxypropyl group, protons adjacent to oxygen (δ 3.3–3.7 ppm) and methylene groups (δ 1.8–2.1 ppm) are key. -NMR identifies carbonyl (C=O, δ 160–165 ppm) and chlorine-substituted carbons (δ 110–125 ppm). 2D techniques (HSQC, HMBC) map long-range couplings to confirm substitution patterns .

Q. What are the primary biological activities reported for 2-benzoxazolinone derivatives, and how are these assays designed?

- Methodology : Derivatives exhibit antimicrobial and enzyme-inhibitory activities. For example, in vitro assays against Leishmania donovani use promastigote cultures incubated with serial compound dilutions (1–100 µg/mL) for 72 hours, with viability assessed via MTT reduction. Antibacterial activity is tested against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC determination). Positive controls (e.g., amphotericin B) and solvent controls (DMSO ≤1%) are included to validate results .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of NC-inhibitory activity in 2-benzoxazolinone derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like HIV-1 nucleocapsid (NC). Key steps:

Prepare the protein structure (PDB ID 1A1T) by removing water and adding polar hydrogens.

Define the binding pocket around zinc finger domains (e.g., Trp37, Lys34).

Dock derivatives with modified substituents (e.g., indazole vs. xylene rings) and score poses using binding affinity (ΔG).

- Example : Replacing a xylene ring with indazole in compound 5–06 increased NC inhibition by 40%, validated via fluorescence-based NC-RNA binding assays .

Q. What strategies address discrepancies in bioactivity data across different experimental models (e.g., bacterial vs. fungal assays)?

- Methodology :

- Standardize assay conditions : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation times (24–48 hours).

- Validate membrane permeability : Perform outer membrane permeabilizer (e.g., polymyxin B nonapeptide) assays to rule out false negatives in Gram-negative bacteria.

- Cross-validate with orthogonal assays : Compare MIC data with time-kill curves or electron microscopy to confirm mechanistic consistency. Contradictions may arise from species-specific efflux pumps or metabolic pathways .

Q. How can metabolomic approaches elucidate the trans-effects of 5,6-dichloro-2-benzoxazolinone derivatives in plant or microbial systems?

- Methodology :

Sample preparation : Treat Arabidopsis thaliana seedlings with 10 µM derivative for 24 hours; extract metabolites using cold methanol:water (80:20).

LC-MS analysis : Employ a C18 column (1.7 µm, 2.1×100 mm) with gradient elution (0.1% formic acid in H₂O/acetonitrile).

Data processing : Use XCMS Online for peak alignment and MetaboAnalyst for pathway enrichment.

- Key findings : Derivatives may alter phenylpropanoid pathways, detected via reduced cinnamic acid and increased coumaric acid levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.